3,3-Difluorobutan-2-one
Overview
Description
3,3-Difluorobutan-2-one is an organic compound with the molecular formula C4H6F2O It is a fluorinated ketone, characterized by the presence of two fluorine atoms attached to the third carbon of the butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Difluorobutan-2-one can be synthesized through several methods. One common approach involves the fluorination of butan-2-one using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically proceeds under mild conditions, with the fluorinating agent converting the carbonyl group into a difluoromethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale fluorination reactors. The process would include the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluorobutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorobutanoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 3,3-difluorobutan-2-ol using reducing agents such as sodium borohydride.
Substitution: The fluorine atoms in this compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Difluorobutanoic acid.
Reduction: 3,3-Difluorobutan-2-ol.
Substitution: Various substituted butanones depending on the nucleophile used.
Scientific Research Applications
3,3-Difluorobutan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 3,3-difluorobutan-2-one involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and interact with enzymes and receptors, potentially altering their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to participate in a range of biochemical processes.
Comparison with Similar Compounds
3-Fluorobutan-2-one: Contains only one fluorine atom, leading to different chemical properties and reactivity.
2,2-Difluorobutan-1-ol: A fluorinated alcohol with different functional groups and applications.
1,1-Difluorobutane: A fluorinated alkane with distinct physical and chemical properties.
Uniqueness: 3,3-Difluorobutan-2-one is unique due to the presence of two fluorine atoms on the same carbon, which significantly influences its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of fluorination in organic chemistry and for developing new materials and pharmaceuticals.
Properties
IUPAC Name |
3,3-difluorobutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O/c1-3(7)4(2,5)6/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTESXKMRPCASBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513755 | |
Record name | 3,3-Difluorobutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83225-50-7 | |
Record name | 3,3-Difluorobutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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